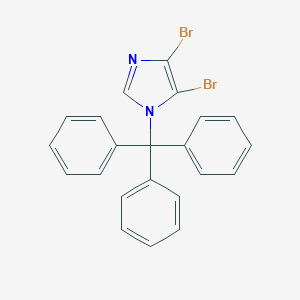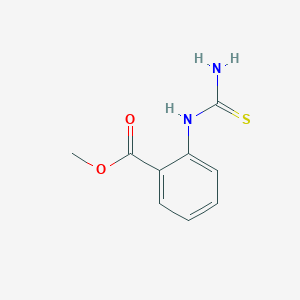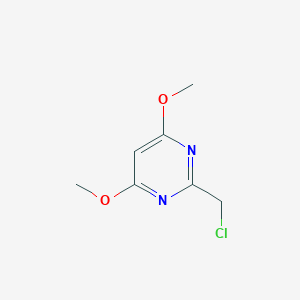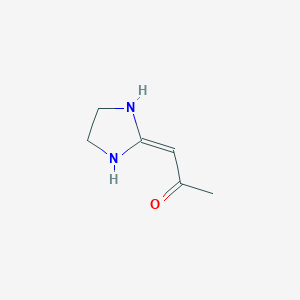
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
作用机制
The mechanism of action of BMBP is through its ability to selectively bind to certain proteins and enzymes. BMBP binds to these proteins and enzymes through specific interactions with their amino acid residues. This binding can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BMBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BMBP can inhibit the activity of certain enzymes, including glycosidases and proteases. BMBP has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BMBP can reduce inflammation and improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One of the primary advantages of using BMBP in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying their functions and interactions. BMBP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to using BMBP in lab experiments. One limitation is that BMBP may not be effective in all experimental systems, as its binding affinity and specificity may vary depending on the protein or enzyme being studied.
未来方向
There are several future directions for research on BMBP. One area of research is in the development of new drugs and therapies that target specific proteins and enzymes. BMBP can be used as a starting point for the development of new compounds that have improved binding affinity and specificity. Another area of research is in the study of protein-protein interactions. BMBP can be used to study the interactions between different proteins and enzymes, which can provide valuable insights into their functions and roles in cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of BMBP, particularly in vivo.
合成方法
BMBP is a complex chemical compound that requires a multi-step synthesis process. The synthesis of BMBP involves the reaction of various organic compounds, including benzoyl chloride, propylamine, and mannose. The process involves several steps, including the protection of mannose with a benzyl group, the reaction of benzoyl chloride with propylamine, and the deprotection of the benzyl group. The final product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
BMBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BMBP is in the study of protein-protein interactions. BMBP has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions and interactions. BMBP has also been used in the development of new drugs and therapies, as it can be used to target specific proteins and enzymes that are involved in disease processes.
属性
CAS 编号 |
119188-97-5 |
|---|---|
分子式 |
C29H37NO14 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
4-benzoyl-N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]-2-tritiopropan-2-yl]-N-tritiobenzamide |
InChI |
InChI=1S/C29H37NO14/c31-10-20(35)25(40)27(22(37)12-33)43-14-19(15-44-28(23(38)13-34)26(41)21(36)11-32)30-29(42)18-8-6-17(7-9-18)24(39)16-4-2-1-3-5-16/h1-11,19-23,25-28,33-38,40-41H,12-15H2,(H,30,42)/t20-,21-,22-,23-,25-,26-,27-,28-/m1/s1/i19T/hT |
InChI 键 |
BSTDRJRJBYFKIU-IOOKBIAFSA-N |
手性 SMILES |
[3H]C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)N([3H])C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
其他 CAS 编号 |
119188-97-5 |
同义词 |
2-N-(4-benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine BB-BMPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)








![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)